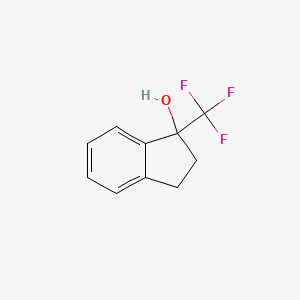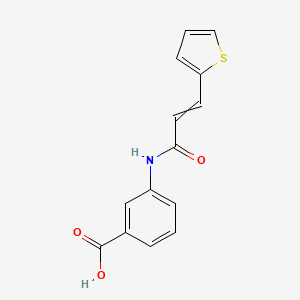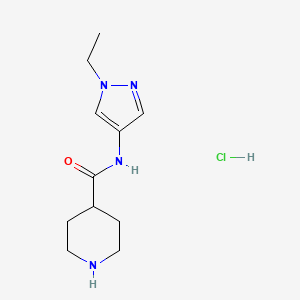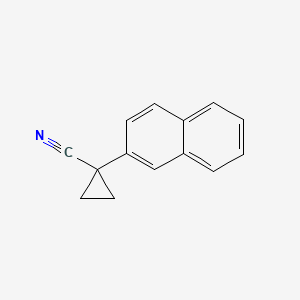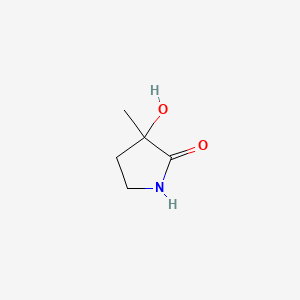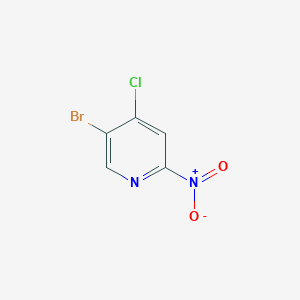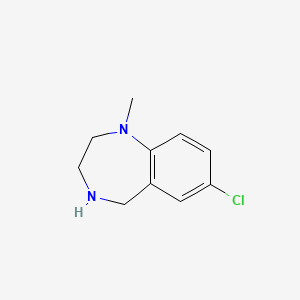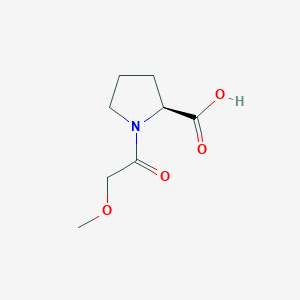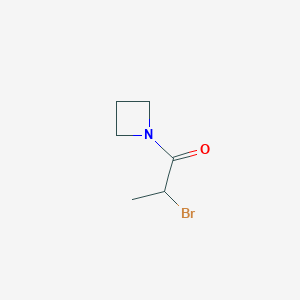
1-(Azetidin-1-yl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-bromopropan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-bromopropan-1-one typically involves the reaction of azetidine with 2-bromopropanone under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an azetidine derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
1-(Azetidin-1-yl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and resins.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-bromopropan-1-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific derivative or application .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
2-Bromo-1-phenylpropan-1-one: A structurally similar compound with a phenyl group instead of an azetidine ring.
Properties
Molecular Formula |
C6H10BrNO |
|---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-bromopropan-1-one |
InChI |
InChI=1S/C6H10BrNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
ICHGSJQQCAERIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



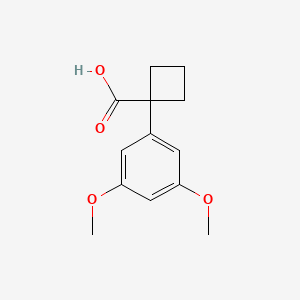
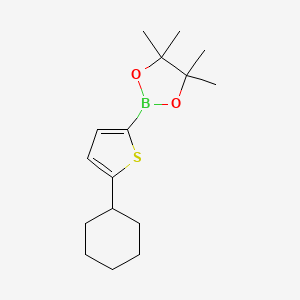
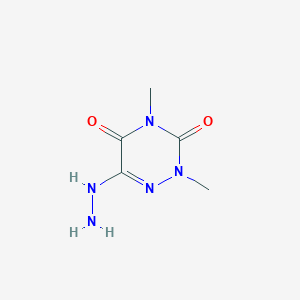

![(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15046885.png)
